molecular formula C21H19NO4S B14570927 Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-phenyl- CAS No. 61293-99-0

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-phenyl-

Cat. No.: B14570927
CAS No.: 61293-99-0
M. Wt: 381.4 g/mol
InChI Key: LWOYHNRYSRFPMW-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-phenyl-: is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes a benzoyloxyethyl group and a phenyl group attached to the nitrogen atom of the sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-phenyl- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide bond. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: Industrial production of benzenesulfonamide derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The hydrogen atoms on the nitrogen can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: Benzenesulfonamide derivatives are used as intermediates in the synthesis of various organic compounds. They are also employed as ligands in coordination chemistry and as catalysts in organic reactions.

Biology: In biological research, benzenesulfonamide derivatives are studied for their potential as enzyme inhibitors. They have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes.

Medicine: Benzenesulfonamide derivatives have potential therapeutic applications, particularly as anticancer and antimicrobial agents. They are being investigated for their ability to inhibit tumor growth and bacterial proliferation.

Industry: In the industrial sector, benzenesulfonamide derivatives are used in the synthesis of dyes, photochemicals, and disinfectants. They are also employed in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-phenyl- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced tumor growth or antimicrobial activity.

Comparison with Similar Compounds

    Benzenesulfonamide: The parent compound without the benzoyloxyethyl and phenyl groups.

    2-Methylbenzenesulfonamide: A derivative with a methyl group attached to the benzene ring.

    N-Butyl-Benzenesulfonamide: A derivative with a butyl group attached to the nitrogen atom.

Uniqueness: Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-phenyl- is unique due to the presence of both the benzoyloxyethyl and phenyl groups. These groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other benzenesulfonamide derivatives.

Properties

CAS No.

61293-99-0

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)anilino]ethyl benzoate

InChI

InChI=1S/C21H19NO4S/c23-21(18-10-4-1-5-11-18)26-17-16-22(19-12-6-2-7-13-19)27(24,25)20-14-8-3-9-15-20/h1-15H,16-17H2

InChI Key

LWOYHNRYSRFPMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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